Lotucaine

Description

Historical Context and Genesis of Amide-Type Anesthetics

The history of local anesthetics traces back to the discovery of cocaine in 1884 by Carl Koller, who identified its topical anesthetic properties in ophthalmology. wikipedia.orgwikidoc.orgmims.commims.comnih.gov While revolutionary, cocaine's inherent toxicity and propensity for adverse systemic effects spurred the scientific community to seek safer synthetic alternatives. wikipedia.orgmims.comnih.gov

This pursuit initially led to the development of amino ester local anesthetics, with procaine, introduced in 1905, being a notable early synthetic compound. wikipedia.orgmims.comwikidata.org However, a pivotal breakthrough occurred in 1943 with the synthesis of lidocaine (B1675312) by Swedish chemist Nils Löfgren. mims.commims.comwikidata.orgfishersci.nl Lidocaine marked the advent of the amide-type local anesthetics, characterized by superior chemical stability, reduced allergenicity, and often a longer duration of action compared to their ester counterparts. nih.govfishersci.nl The success of lidocaine paved the way for the development of numerous other amide anesthetics, including mepivacaine (B158355) (introduced in the 1960s), prilocaine (B1678100) (prepared in 1960), bupivacaine (B1668057) (synthesized in 1957 and introduced in 1965), etidocaine (B1208345) (first approved in 1976), ropivacaine (B1680718) (initially tested in 1990 and introduced in 1996), and articaine. wikipedia.orgwikidoc.orgnih.govwikidata.orgfishersci.nlnih.govkinampark.comguidetopharmacology.org

The evolution of amide-type anesthetics has been driven by the continuous effort to enhance their therapeutic profiles, leading to a diverse array of compounds with varying properties.

Table 1: Key Historical Amide-Type Local Anesthetics

| Compound Name | Discovery/Introduction Year |

| Lidocaine | 1943 |

| Bupivacaine | 1957 |

| Mepivacaine | 1960s |

| Prilocaine | 1960 |

| Etidocaine | 1976 |

| Ropivacaine | 1990 (tested), 1996 (introduced) |

| Articaine | N/A (widely used in Europe) |

Chemical Classification and Structural Context of Lotucaine in Medicinal Chemistry

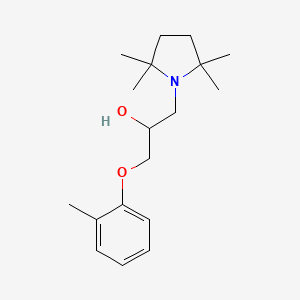

This compound is chemically classified as an amide-type local anesthetic. wikipedia.org Its systematic chemical name is 2,2,5,5-tetramethyl-alpha-((2-methylphenoxy)methyl)pyrrolidine-1-ethanol, and it is commonly encountered as its hydrochloride salt. wikipedia.org The molecular formula for the this compound base is C18H29NO2, with a molecular weight of approximately 291.43 g/mol . guidetomalariapharmacology.orgnih.govjkchemical.com

A defining feature of this compound's chemical structure is the presence of a pyrrolidine (B122466) ring, which is integral to its anesthetic activity. wikipedia.org The compound also possesses a chiral center, leading to the existence of enantiomeric forms, specifically (+)- and (-)-lotucaine hydrochloride. The stereochemistry of these enantiomers can influence their pharmacological characteristics. wikipedia.org The hydrochloride salt form of this compound is crucial for its medical applicability, as it enhances water solubility, making it suitable for various formulations. wikipedia.org The molecular weight of this compound contributes to its ability to effectively penetrate biological membranes, a prerequisite for its local anesthetic effects. wikipedia.org

Table 2: Chemical Properties of this compound (Base Compound)

| Property | Value |

| Chemical Name | 2,2,5,5-tetramethyl-alpha-((2-methylphenoxy)methyl)pyrrolidine-1-ethanol |

| Other Name(s) | Tolucaine hydrochloride |

| Chemical Formula | C18H29NO2 |

| Molecular Weight | 291.43 g/mol |

| Chemical Class | Amide-type local anesthetic |

| Key Structural Feature | Pyrrolidine ring |

| Stereochemistry | Racemic (exists in (+)- and (-)-forms) |

Current Research Trajectories in Amide Anesthetic Compound Development

Current research in the field of amide anesthetic compound development is multifaceted, aiming to refine existing agents and discover novel molecules with improved profiles. A significant trajectory involves the development of single-enantiomer agents, such as ropivacaine and levobupivacaine, which are pure S-enantiomers. wikidoc.orgnih.govkinampark.com This approach seeks to optimize therapeutic effects while potentially minimizing undesirable properties associated with racemic mixtures.

Another area of focus is the deeper understanding of the molecular mechanisms by which these anesthetics interact with voltage-gated sodium channels, their primary targets. Recent research has elucidated more detailed insights into the molecular-binding sites and conformational changes involved in this process. wikidata.org This enhanced understanding can inform the rational design of new compounds with more targeted and potent effects.

Furthermore, advancements in drug delivery systems are a key research trajectory. The development of novel formulations, including hydrogels, is being explored to achieve prolonged and targeted release of local anesthetics, aiming to extend the duration of pain relief. fishersci.nl Studies are also investigating the influence of tissue pH on anesthetic efficacy, exploring strategies like alkalinizing solutions to enhance the penetration of the nonionized form of the anesthetic into nerve membranes. The exploration of adjuvants to traditional local anesthetics, such as alpha-adrenergic receptor agonists, is also a research area to prolong the duration of action. kinampark.com

This compound, as an amide-type anesthetic, serves as a reference point in some of these research endeavors. For instance, the synthesis and evaluation of thiophene (B33073) analogs of this compound indicate ongoing structural modification studies aimed at discovering new derivatives with potentially altered or improved local anesthetic properties. This highlights a continuous effort to build upon the established chemical framework of compounds like this compound to advance the field of local anesthesia.

Structure

3D Structure

Properties

CAS No. |

42373-59-1 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |

InChI |

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |

InChI Key |

ALJMIOMYHUNJQX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |

Other CAS No. |

48187-15-1 52304-85-5 |

Related CAS |

23875-59-4 (mono-hydrochloride) |

Synonyms |

1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Bledocaine lotucaine lotucaine monohydrochloride lotucaine monohydrochloride, (-)-isomer lotucaine, (+)-isomer lotucaine, (+-)-isomer lotucaine, (-)-isomer MY 33-7 Tolcaine |

Origin of Product |

United States |

Synthetic Chemistry of Lotucaine and Analogs

Established Synthetic Pathways for Lotucaine

The synthesis of this compound, a tertiary amine derivative of l-proline, shares foundational synthetic principles with its well-known analog, Lidocaine (B1675312). The core structure is typically assembled through a multi-step process involving the formation of an amide bond followed by a nucleophilic substitution.

Core Reaction Schemes and Precursor Compounds

The most common synthetic route to this compound and its analogs, such as Lidocaine, begins with the acylation of a substituted aniline, followed by an alkylation step. sandiego.eduumass.edu The key precursor compounds for this synthesis are:

2,6-dimethylaniline (B139824) : This is the starting aromatic amine that forms the core of the this compound molecule. umass.edu

Chloroacetyl chloride : This is the acylating agent that reacts with 2,6-dimethylaniline to form the intermediate, α-chloro-2,6-dimethylacetanilide. sandiego.educerritos.edu

Diethylamine : This secondary amine is used in the final step to displace the chlorine atom and form the tertiary amine moiety of the final product. umass.eduqub.ac.uk

The general reaction scheme can be summarized in two main steps:

Amide Formation : 2,6-dimethylaniline is reacted with chloroacetyl chloride in a suitable solvent, such as glacial acetic acid, often in the presence of a weak base like sodium acetate to neutralize the hydrochloric acid byproduct. umass.educerritos.edu This reaction yields the intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide.

Nucleophilic Substitution : The chloro-substituted intermediate is then treated with diethylamine. The diethylamine acts as a nucleophile, displacing the chloride ion in an SN2 reaction to form the final this compound product. This step is typically carried out in a solvent like toluene and may require heating under reflux. umass.eduqub.ac.uk

Table 1: Key Reactions in the Synthesis of this compound Analogs

| Step | Reactants | Reagents/Solvents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,6-dimethylaniline, Chloroacetyl chloride | Glacial Acetic Acid, Sodium Acetate | N-(2,6-dimethylphenyl)-2-chloroacetamide | Acylation |

| 2 | N-(2,6-dimethylphenyl)-2-chloroacetamide, Diethylamine | Toluene | Lidocaine (this compound analog) | Nucleophilic Substitution (SN2) |

Catalytic Systems and Optimization in this compound Synthesis

While the traditional synthesis of this compound analogs like Lidocaine does not always employ catalysts in the main reaction steps, modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency, reduce waste, and lower the energy requirements of chemical processes. csus.edudiva-portal.org

In related syntheses, palladium-based catalysts have been utilized, for instance, in the preparation of precursors. For example, Pd/C can be used as a catalyst in the amination of 2,6-dimethylphenol to produce 2,6-dimethylaniline. google.com Another catalytic system involves the use of Pt/TiO2 as a light-induced catalyst in reactions involving diethylamine and 2,6-dimethylphenyl nitrile. google.com

Optimization of the synthesis of this compound and its analogs focuses on several key parameters:

Reaction Time and Temperature : Studies on the synthesis of Lidocaine have shown that reaction times can be significantly reduced, for example, from 48 hours in a batch process to just a few minutes in a continuous flow system with optimized heating.

Solvent Choice : The selection of a suitable solvent is crucial for reaction efficiency and environmental impact. Greener alternatives to traditional solvents like toluene are being explored. diva-portal.org

Base Selection : The choice of base in the acylation step can influence the reaction rate and yield. Sodium acetate is commonly used, but other non-nucleophilic bases can also be employed. sandiego.edu

Development and Synthesis of this compound Analogs and Derivatives

The development of this compound analogs aims to explore structure-activity relationships and potentially discover compounds with improved pharmacological profiles.

Synthesis of Thiophene (B33073) Analogs of this compound

The synthesis of thiophene analogs of this compound involves replacing the phenyl ring with a thiophene ring. researchgate.net The synthetic strategies for these analogs include multi-step processes. For instance, the formation of a key m-xylene bridge in some bis-3,4-dialkoxythiophene analogs has been achieved through Williamson ether synthesis, Mitsunobu, and trans-etherification reactions, with the Mitsunobu reaction, assisted by sonication, proving to be the most effective method. researchgate.net These synthetic efforts have led to the creation of novel, unsymmetrically substituted 3,4-dialkoxythiophenes. researchgate.net

Design and Elaboration of Novel this compound Structural Variants

The design of novel this compound structural variants often involves modifying the aromatic ring, the amine moiety, or the linker between them. For example, new aminobenzothiazole analogs have been synthesized by replacing the diethylamine group of Lidocaine. nih.gov In other studies, the methyl groups on the phenyl ring of Lidocaine have been replaced with chlorine atoms, a modification intended to improve the compound's half-life and lipid solubility. nih.gov

Solid-phase synthesis has also been employed to create libraries of Lidocaine and procainamide analogs. This high-throughput approach involves attaching a primary amine to a solid support, followed by acylation, displacement of a halide with an amine, and finally, cleavage from the support to yield the desired products. researchgate.net

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce their environmental impact. csus.edu For this compound and its analogs, this involves several strategies:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. csus.edu

Use of Safer Solvents : Replacing hazardous solvents with greener alternatives. For example, in the synthesis of Lidocaine, there has been a move away from toluene to more benign solvents. diva-portal.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. csus.edu

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste. csus.edudiva-portal.org

Mechanochemistry : The use of solvent-free or low-solvent grinding techniques has been explored for the synthesis of ionic liquids incorporating Lidocaine, which represents a sustainable alternative to conventional solution-based synthesis. researchgate.net

Table 2: Green Chemistry Improvements in the Synthesis of this compound Analogs

| Green Chemistry Principle | Traditional Method | Greener Alternative |

|---|---|---|

| Safer Solvents | Use of toluene | Use of more benign solvents |

| Energy Efficiency | Heating under reflux | Reactions at ambient temperature |

| Catalysis | Use of stoichiometric reagents | Use of catalytic systems (e.g., Pd/C) |

| Waste Prevention | Multi-step processes with purification at each step | One-pot synthesis, continuous flow processes |

Advanced Synthetic Methodologies for this compound-Related Compounds

Advanced synthetic methodologies are pivotal in the efficient and precise construction of complex organic molecules. For a compound like this compound, which is structurally related to Lidocaine, one can hypothesize the potential application of modern synthetic techniques for the creation of its derivatives and enantiomers.

Metal-Catalyzed Cross-Coupling Reactions in this compound Derivative Synthesis

Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are staples in medicinal chemistry for the synthesis of pharmaceutical analogs. In the context of this compound, these reactions could theoretically be employed to introduce a variety of substituents onto the aromatic ring or to modify the side chain, thereby generating a library of this compound derivatives for structure-activity relationship studies.

For instance, a palladium-catalyzed Suzuki coupling could be envisioned to introduce novel aryl or heteroaryl groups at positions on the aniline ring of a suitable this compound precursor. Similarly, a Buchwald-Hartwig amination could be used to synthesize analogs with diverse amine functionalities in the side chain. However, it must be reiterated that no specific examples of these reactions being applied to the synthesis of this compound derivatives have been found in the public scientific literature.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions for this compound Derivative Synthesis (Hypothetical)

| Cross-Coupling Reaction | Catalyst (Example) | Potential Application in this compound Synthesis |

| Suzuki Coupling | Pd(PPh₃)₄ | Functionalization of the aromatic ring with new C-C bonds. |

| Heck Reaction | Pd(OAc)₂ | Introduction of alkenyl groups. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ with a phosphine ligand | Synthesis of analogs with varied amine side chains. |

This table is purely hypothetical and based on general principles of organic synthesis, as no specific literature on this compound was found.

Stereoselective Synthetic Approaches for this compound Enantiomers

This compound may possess one or more chiral centers, making the synthesis of its individual enantiomers a topic of interest for understanding its biological activity. Stereoselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is of paramount importance in pharmacology.

Approaches to obtain enantiomerically pure this compound could include the use of chiral starting materials, the application of chiral catalysts in asymmetric reactions, or the resolution of a racemic mixture. For example, a stereoselective reduction of a prochiral ketone precursor could establish a key stereocenter. Chiral auxiliaries could also be employed to guide the stereochemical outcome of a particular reaction. As with other advanced synthetic methods, there is no specific information available in the scientific literature detailing the stereoselective synthesis of this compound enantiomers.

Structural Characterization and Elucidation in Synthetic Research

The definitive confirmation of a synthesized molecule's structure is a cornerstone of chemical research. Spectroscopic and crystallographic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. ¹H and ¹³C NMR would be essential for confirming the connectivity of atoms in any synthesized this compound derivative.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons, the protons of the alkyl groups on the amine, and the protons of the amide linkage. The chemical shifts, splitting patterns, and integration of these signals would provide crucial information about the electronic environment and neighboring protons for each set of nuclei. Two-dimensional NMR techniques, such as COSY and HSQC, would be used to establish correlations between protons and carbons, further confirming the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Hypothetical this compound Protons

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.5 |

| N-H (Amide) | 7.5 - 8.5 |

| α-CH₂ (to Amide) | 3.0 - 4.0 |

| N-CH₂ (Alkyl) | 2.5 - 3.5 |

| CH₃ (Alkyl) | 1.0 - 1.5 |

This table is a generalized prediction based on the expected functional groups in a this compound-like structure and is not based on experimental data for this compound.

Molecular Mechanism of Action of Lotucaine

Voltage-Gated Sodium Channel Interaction Modalities

Lotucaine is understood to exert its effects by interacting with voltage-gated sodium channels (VGSCs) located in nerve cells. This interaction is central to its ability to prevent nerve impulse transmission. ctdbase.org

The mechanism of this compound involves the reversible blockade of neuronal sodium channels. This blockade prevents the influx of sodium ions into the cell, which is a critical step in the generation and propagation of action potentials. By inhibiting this ion flow, this compound effectively impedes nerve signal conduction. ctdbase.org

Specific detailed research findings on the molecular determinants of this compound's binding to sodium channels and its precise modulation of channel gating are not extensively documented in publicly available scientific literature. However, for compounds with similar mechanisms, binding typically occurs within the inner pore of the channel, often involving interactions with specific residues, and can influence the channel's conformational states, including activation, inactivation, and deactivation.

Investigations into Broader Cellular and Molecular Pathways

Detailed research findings specifically on this compound's anti-inflammatory actions at the molecular level are not extensively reported in the scientific literature.

Information regarding the direct modulation of Toll-Like Receptor (TLR) signaling pathways by this compound is not available in the current public domain.

Specific research detailing the inhibition of Nuclear Factor Kappa-Beta (NF-kβ) activation directly by this compound is not extensively documented in the available scientific literature.

Anti-Inflammatory Actions at the Molecular Level

Regulation of Pro-inflammatory Cytokine Release

As an amide-class local anesthetic, this compound is expected to share anti-inflammatory properties observed with other compounds in this class, such as lidocaine (B1675312). Systemic administration of lidocaine has demonstrated significant anti-inflammatory effects, which can occur independently of its primary sodium channel inhibition. Lidocaine has been shown to attenuate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), particularly those triggered by extracellular adenosine (B11128) triphosphate (ATP) in cultured rat microglia. This attenuation is associated with the inhibition of intracellular calcium increases and the suppression of p38 mitogen-activated protein kinase (MAPK) activation.

Furthermore, lidocaine can reduce TNF-α levels and prevent nuclear factor kappa-beta (NF-κβ) activation, thereby mitigating the downstream "cytokine storm" associated with inflammatory responses. The anti-inflammatory actions of lidocaine are potent, sometimes compared to those of steroids and non-steroidal anti-inflammatory drugs (NSAIDs), and are believed to involve the modulation of various inflammatory processes such as phagocytosis, migration, exocytosis, and cellular metabolism. Studies have also indicated that lidocaine can increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), in plasma and lung homogenates in murine models of mechanical ventilation.

The observed effects of lidocaine on cytokine modulation are summarized in the table below, representing potential mechanisms shared by this compound due to its classification as an amide-type local anesthetic.

| Cytokine/Chemokine | Effect of Lidocaine (General Trend) | Reference |

| TNF-α | Decreased | |

| IL-1β | Decreased | |

| IL-6 | Decreased | |

| IL-10 | Increased |

Alterations in Inhibitory and Excitatory Neurotransmission

Local anesthetics, including those of the amide class like this compound, can modulate both inhibitory and excitatory neurotransmission in the central nervous system (CNS). Research on lidocaine, for instance, indicates that it can inhibit cholinergic synaptic transmission in a voltage-dependent manner, leading to a reduction in excitatory postsynaptic potential (EPSP) amplitude through the depolarization of presynaptic neurons.

Moreover, lidocaine has been observed to reduce currents induced by inhibitory neurotransmitters. Specifically, it can decrease glycine-induced chloride (Cl-) currents (Gly-ICl) more potently than gamma-aminobutyric acid-induced Cl- currents (GABA-ICl) in dissociated hippocampal neurons. This reduction in inhibitory neurotransmitter-induced currents suggests a complex interplay with neuronal excitability beyond direct sodium channel blockade. The effects on neurotransmission are crucial for understanding the broader antinociceptive and other systemic effects of these compounds.

Suppression of Ectopic Discharges in Hyperexcitable Neurons

A significant aspect of the molecular mechanism of amide-class local anesthetics is their ability to suppress ectopic discharges in hyperexcitable neurons, particularly those associated with neuropathic pain states. Ectopic impulse discharge, originating from the soma of afferent neurons in dorsal root ganglia (DRG) after nerve injury, is considered a major contributor to neuropathic pain.

Systemic administration of lidocaine has been shown to suppress these ectopic discharges generated at sites of nerve injury and in axotomized DRG cells. Notably, the doses of lidocaine effective at blocking ectopic discharge may not block the initiation or propagation of impulses by electrical stimulation, indicating a selective action on pathological neuronal activity rather than normal nerve conduction. Pre-treatment with lidocaine has also been demonstrated to suppress injury discharges and attenuate the expression of neuropeptide Y (NPY) and c-Fos in the cuneate nucleus following median nerve transection in rats, suggesting a role in preventing central sensitization. This selective suppression of ectopic activity is a key mechanism contributing to the analgesic effects of these compounds in chronic pain conditions.

Biophysical Characterization of this compound-Membrane Interactions

The efficacy of local anesthetics like this compound is intrinsically linked to their interactions with biological membranes. These compounds, being lipophilic, can penetrate biological membranes effectively, which is essential for their local anesthetic actions chemicalbook.com. The biophysical interactions of local anesthetics with lipid membranes involve significant structural changes in the lipid bilayers.

Molecular dynamic simulations have been employed to evaluate how local anesthetics, including lidocaine, interact with and induce structural changes in lipid membranes. These studies quantify parameters such as penetration trajectories, interaction energies, and entropy changes, providing insights into the destabilization of lipid configurations. The conformational effect of anesthetics is not solely exerted directly on proteins but can also be mediated through interactions with membrane lipids, influencing lipid-protein interactions within various membranes, including synaptic membranes. Such disruptions can lead to conformational changes in membrane-bound proteins, thereby altering ion transport systems vital for neural impulse propagation. Lidocaine, for example, has been shown to alter the surface charge of biological membranes, making them more positive, and can influence the permeability of blood-brain barrier models. These biophysical interactions are fundamental to understanding how this compound and similar compounds exert their diverse pharmacological effects.

Structure Activity Relationship Sar Studies of Lotucaine

Correlating Chemical Structure with Pharmacological Activity

The core structure of Lotucaine, similar to other amide-type local anesthetics like Lidocaine (B1675312), typically comprises a lipophilic aromatic group, an intermediate amide linkage, and a hydrophilic amine group (often a tertiary amine within a pyrrolidine (B122466) ring in this compound) ontosight.aictdbase.org. Each of these components plays a crucial role in the compound's interaction with its biological targets, primarily voltage-gated sodium channels ontosight.aiwikipedia.org.

This compound's structure features a pyrrolidine ring, which is a five-membered cyclic amine containing four carbon atoms and one nitrogen atom ontosight.aifda.gov. Specifically, this compound contains 2,2,5,5-tetramethyl substitutions on this pyrrolidine ring ontosight.ai. While detailed studies explicitly correlating the influence of these specific tetramethyl substitutions on this compound's anesthetic activity are not extensively reported in the available literature, general principles of SAR for local anesthetics suggest that modifications to the amine-containing moiety (the pyrrolidine ring in this case) can significantly impact activity.

The pyrrolidine ring, acting as the hydrophilic component, is crucial for the compound's interaction with the intracellular binding site of sodium channels. Substitutions on this ring can influence:

Basicity (pKa): The pKa of the amine group determines the proportion of ionized versus unionized drug at physiological pH, which is critical for membrane penetration (unionized form) and receptor binding (ionized form) ncats.io.

Steric Hindrance: Bulky substituents, like the tetramethyl groups, can affect the molecule's conformation and its ability to fit into the binding pocket of the sodium channel.

Further research specifically detailing the impact of varying the size, number, or position of substituents on the pyrrolidine ring of this compound would provide a more comprehensive understanding of its SAR in this region.

The aromatic moiety in this compound is an o-tolyloxy (2-methylphenoxy) group, linked to the pyrrolidine-ethanol core via an ether and an amide linkage ontosight.ai. This lipophilic aromatic ring is a fundamental component for the anesthetic activity of amide-type local anesthetics, as it facilitates partitioning into the lipid bilayer of nerve cell membranes ctdbase.org.

Modifications to the aromatic moiety can significantly alter the compound's lipophilicity and its interaction with the hydrophobic regions of the sodium channel. For example, studies on thiophene (B33073) analogs of this compound have been conducted, suggesting that altering the aromatic system can lead to compounds with varied local anesthetic and antiplatelet aggregation activities.

The amide linkage (-CO-NH-) in this compound connects the aromatic and hydrophilic portions. This linkage is crucial for:

Chemical Stability: Amide linkages are generally more stable to enzymatic hydrolysis than ester linkages, contributing to a longer duration of action compared to ester-type local anesthetics ctdbase.orgwikipedia.org.

Spacing: The length and nature of the alkyl chain connecting the amide bond to the terminal amine (the pyrrolidine ring in this compound) are critical for positioning the lipophilic and hydrophilic ends optimally for interaction with the sodium channel. For Lidocaine homologs, potency for tonic block increased with increasing length of n-alkyl groups attached to the terminal amine, but decreased as the length of the alkyl group connecting the amide bond to the terminal amine was increased ncats.io. These principles are generally applicable to amide-type local anesthetics.

This compound exists in two enantiomeric forms: (+)-Lotucaine and (-)-Lotucaine, as it possesses a chiral center ontosight.ai. Studies comparing the pharmacological profiles of these optical isomers have revealed significant differences, particularly concerning their toxicity and effects on the cardiac system.

Research has shown that, while there were no significant differences in various types of local anesthetic activity between the two optical isomers and the racemate (a mixture of both), the acute toxicity of the (+)-isomer was found to be greater than that of the (-)-isomer. More critically, the (+)-Lotucaine isomer demonstrated a more severe impact on the cardiac conduction apparatus. Specifically, it caused lengthening of the PR interval and led to death in animals due to atrioventricular and intraventricular block at much lower dosage levels compared to (-)-Lotucaine.

This highlights that while the primary anesthetic mechanism might be similar across enantiomers, subtle stereochemical differences can lead to significant variations in off-target effects and toxicity, particularly concerning cardiac safety.

Table 1: Comparative Profile of this compound Enantiomers

| Property | (+)-Lotucaine | (-)-Lotucaine | Racemic this compound |

| Local Anesthetic Activity | No significant difference from racemate | No significant difference from racemate | Baseline for comparison |

| Acute Toxicity | Greater than (-)-isomer | Less than (+)-isomer | Intermediate |

| Cardiac Conduction Apparatus | More severe activity; lengthens PR interval; | Less severe activity | Intermediate |

| causes AV/intraventricular block at lower doses |

Computational Chemistry Approaches to this compound SAR

Computational chemistry techniques offer powerful tools for understanding and predicting the SAR of chemical compounds. These methods can provide insights into molecular interactions at an atomic level, guiding the design of new drug candidates.

Molecular modeling and docking simulations are widely used to predict the binding affinity and orientation of small molecules (ligands) to target proteins. These simulations can visualize the interactions between this compound and its primary target, the voltage-gated sodium channel, at a molecular level. By analyzing binding poses, hydrogen bonds, hydrophobic interactions, and other forces, researchers can infer which structural features of this compound are critical for its interaction with the channel's binding site.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to find a mathematical relationship between a compound's chemical structure and its biological activity ncats.io. QSAR models use various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of new compounds or to explain the activity of existing ones.

For local anesthetics like this compound, QSAR models could correlate structural features with parameters such as anesthetic potency, onset of action, or duration. For instance, in Lidocaine homologs, tonic blocking potency showed a strong positive correlation with the partition coefficient, indicating the importance of hydrophobicity ncats.io. Although the provided information does not detail specific QSAR analyses conducted for this compound, such studies would be instrumental in systematically identifying and quantifying the structural features that contribute to its pharmacological activity.

Molecular Scaffold Analysis and Analog Series-Based (ASB) Scaffolds

Structure-Activity Relationship (SAR) studies of this compound, like other local anesthetics, focus on understanding how modifications to its molecular scaffold influence its biological activity. The core structure of this compound includes a pyrrolidine ring, which is a key determinant of its anesthetic activity ontosight.ai. Research has explored the synthesis and pharmacological evaluation of analogs, such as thiophene analogs of this compound, to probe the impact of structural changes on efficacy ncats.io.

Molecular scaffold analysis is a fundamental approach in medicinal chemistry to represent the core structures of compounds and their series. Analog Series-Based (ASB) scaffolds represent an alternative and complementary method to conventional hierarchical scaffolds for analyzing SAR. ASB scaffolds are designed to represent compound series based on their shared activity profiles, offering a more nuanced view of SAR by distinguishing between closely related compound series that might share conventional scaffolds but exhibit different biological activities ncats.io. While specific detailed ASB scaffold data for this compound is limited in publicly available literature, the exploration of its thiophene analogs exemplifies the principle of modifying the central scaffold to investigate changes in pharmacological properties ncats.io. This approach allows researchers to systematically assess how variations in the non-pyrrolidine portions of the molecule, such as the tolyloxy group or its replacements, affect the compound's interaction with its biological targets.

In Vitro and Ex Vivo Models for SAR Evaluation

The evaluation of this compound's SAR often employs various in vitro and ex vivo models to assess its efficacy in blocking nerve conduction and modulating sodium channels. These models provide controlled environments to study the direct interactions of the compound with neuronal components.

Isolated Nerve Preparations for Conduction Blockade Assessment

Isolated nerve preparations are crucial ex vivo models for assessing the ability of local anesthetics to block nerve impulse conduction. Techniques involve isolating a nerve (e.g., toad sciatic nerve) and measuring its compound nerve action potential (CNAP) researchgate.net. Local anesthetics, including those structurally similar to this compound, reduce the negative amplitude and conduction velocity of the CNAP in a dose-dependent manner, indicating nerve conduction inhibition researchgate.net. For instance, studies with lidocaine, another amide-type local anesthetic, demonstrate a decrease in CNAP parameters, with recovery observed after washing out the drug researchgate.netwikipedia.org. This model allows for the direct measurement of conduction blockade, providing insights into the potency and reversibility of the anesthetic effect.

Cellular Assays for Sodium Channel Modulation Efficacy

The primary mechanism of action for local anesthetics like this compound involves the blockade of voltage-gated sodium channels (VGSCs) in nerve cell membranes ontosight.ai. Cellular assays, particularly electrophysiological techniques such as patch clamp, are essential for evaluating the efficacy of compounds in modulating these channels. These assays measure the inhibition of sodium currents (INa) and characterize the drug's interaction with different states of the sodium channel (resting, open, inactivated) ncats.ionih.gov. For example, lidocaine has been shown to increase intracellular sodium concentration and depolarize the membrane potential in identified neurons, leading to an inward sodium influx through voltage-dependent sodium channels nih.gov. It selectively blocks abnormal impulses arising from non-inactivating sodium channels in a concentration-dependent manner, consistent with open channel blockade uni.lu. Such cellular assays provide detailed information on the molecular mechanism of action, allowing for the correlation of structural modifications with specific effects on sodium channel function.

Physicochemical Property Correlations with Biological Activity

The biological activity of this compound is significantly influenced by its physicochemical properties, which dictate its ability to reach and interact with its target.

Partition Coefficient and Lipophilicity in Membrane Permeation

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property that determines a compound's ability to permeate biological membranes. For local anesthetics like this compound, effective membrane permeation is essential for the drug to reach its intracellular binding site on voltage-gated sodium channels. Compounds with appropriate logP values tend to exhibit favorable pharmaceutical characteristics, including membrane permeability. The molecular weight of this compound allows for effective penetration of biological membranes, contributing to its local anesthetic effects ontosight.ai. While increasing lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to issues such as poor water solubility and increased toxicity. Studies on the optical isomers of this compound have also investigated their physicochemical characteristics, suggesting that subtle differences in these properties can arise from stereochemistry.

Analytical Methodologies for Lotucaine Research

Spectroscopic and Electrochemical Analytical Approaches

UV-Visible Spectroscopy in Lotucaine Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds that absorb UV or visible light. It relies on the principle that molecules with chromophores absorb light at specific wavelengths, allowing for their identification and quantification based on Beer-Lambert's law. For many local anesthetics, including those with aromatic rings, UV-Vis spectroscopy is a common method for analysis in pharmaceutical formulations and biological samples. However, despite the structural characteristics of this compound that suggest potential UV-Vis absorbance, specific research findings or established methodologies detailing the application of UV-Vis spectroscopy solely for the determination of this compound are not currently documented in the public literature ontosight.ai. Therefore, data tables or detailed research findings regarding the UV-Vis spectral characteristics (e.g., λmax, molar absorptivity) or its application in this compound analysis cannot be provided at this time.

Ion-Selective Electrode Applications for this compound Determination

Ion-selective electrodes (ISEs) offer a potentiometric approach for the direct determination of ionic species in solution. These electrodes are designed to respond selectively to a specific ion, generating a potential difference that is proportional to the logarithm of the ion's activity. While ISEs have been developed for various local anesthetics, particularly those that can form ion-pair complexes, there is no specific publicly available research detailing the development or application of ion-selective electrodes for the determination of this compound ontosight.ai. Consequently, information on electrode composition, response characteristics (e.g., Nernstian slope, linear range), or selectivity coefficients for this compound cannot be presented.

Validation Parameters for Academic Analytical Methods

The validation of an analytical method is crucial to ensure its reliability, accuracy, and suitability for its intended purpose in research and quality control. This typically involves assessing various parameters according to international guidelines. For this compound, specific validation data from academic analytical methods are not publicly documented.

Assessment of Sensitivity, Selectivity, and Linearity

Sensitivity: This parameter refers to the ability of an analytical method to detect and quantify small amounts of an analyte. It is often expressed through the limit of detection (LOD) and limit of quantification (LOQ). For this compound, without specific analytical method development published, corresponding LOD and LOQ values are unavailable.

Selectivity: Selectivity (or specificity) is the ability of a method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or excipients. No specific studies on the selectivity of analytical methods for this compound have been found in the public domain.

Linearity: Linearity describes the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a calibration curve, often assessed by the correlation coefficient (R²). For this compound, specific linearity data from dedicated analytical research are not publicly reported.

Since no specific data for this compound are available, a data table for these validation parameters cannot be generated.

Evaluation of Precision and Accuracy in Research Assays

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision), often reported as relative standard deviation (RSD).

Accuracy: Accuracy is the closeness of agreement between the test result and the accepted reference value. It is usually assessed by recovery studies, where a known amount of analyte is added to a sample, and the percentage recovered is measured.

Without specific analytical methods and their validation studies published for this compound, detailed research findings on its precision and accuracy in research assays are not available. Therefore, no data tables or specific values for precision (e.g., %RSD) or accuracy (e.g., % recovery) can be provided for this compound.

Metabolism and Biotransformation Research of Lotucaine

In Vitro Metabolic Studies of Lidocaine (B1675312)

In vitro models are crucial for understanding the biotransformation of xenobiotics like Lidocaine, providing valuable data for predicting its kinetic behavior in vivo. clinpgx.org These studies often utilize subcellular fractions and precision-cut organ slices to simulate metabolic processes.

Characterization of Metabolism in Subcellular Fractions (e.g., S9, Microsomes)

Subcellular fractions, such as the S9 fraction and microsomes derived from liver cells, are frequently employed to investigate the initial stages of Lidocaine metabolism. The S9 fraction, which contains both microsomal and cytosolic enzymes, has been instrumental in demonstrating the conversion of Lidocaine to its various metabolites. clinpgx.orgwikipedia.org

In studies using bovine liver S9 fractions, the primary metabolite identified was 2,6-dimethylaniline (B139824) (DMA). clinpgx.org The formation of monoethylglycinexylidide (B1676722) (MEGX) and Lidocaine-N-oxide was also observed. clinpgx.orgwikipedia.org Kinetic analyses of in vitro microsomal metabolism have revealed that the apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for aromatic hydroxylation are lower than those for N-deethylation, suggesting different enzymatic affinities and capacities for these pathways. nih.gov

Table 1: Key Findings from In Vitro Studies of Lidocaine Metabolism in Subcellular Fractions

| Subcellular Fraction | Organism | Key Metabolites Identified | Metabolic Pathways Observed | Reference |

|---|---|---|---|---|

| Liver S9 | Bovine | 2,6-dimethylaniline (DMA), monoethylglycinexylidide (MEGX), Lidocaine-N-oxide | N-deethylation, N-oxidation | clinpgx.orgwikipedia.org |

| Liver Microsomes | Rat | Monoethylglycinexylidide (MEGX), Glycinexylidide (B194664) (GX), 3-hydroxy-Lidocaine | N-deethylation, Aromatic Hydroxylation | nih.gov |

Biotransformation Profiling Using Precision-Cut Organ Slices

Precision-cut organ slices, particularly from the liver, offer a more complex in vitro system that preserves the cellular architecture and intercellular relationships of the tissue. nih.govemla.com.au This model allows for a more comprehensive assessment of metabolic pathways.

In studies with precision-cut bovine liver slices (PCLSs), 2,6-dimethylaniline (DMA) was confirmed as a significant end-product of Lidocaine metabolism, corroborating findings from in vivo studies. clinpgx.org MEGX was identified as an intermediate metabolite in the formation of DMA. clinpgx.orgwikipedia.org Interestingly, the conversion of DMA to 4-hydroxy-2,6-dimethylaniline (4-OH-DMA), a major metabolite observed in vivo, was not detected in these in vitro systems, indicating that some metabolic steps may not be fully replicated. clinpgx.orgwikipedia.orgresearchgate.net Precision-cut intestinal slices have also been shown to be a viable tool for studying the biotransformation of drugs like Lidocaine, demonstrating both Phase I and Phase II metabolic activities. nih.gov

Identification and Structural Elucidation of Lidocaine Metabolites

The biotransformation of Lidocaine results in a variety of metabolites, which have been identified and structurally characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). pccarx.comnih.govnih.gov

Analysis of Dealkylation and Hydroxylation Pathways

The primary metabolic pathways for Lidocaine are oxidative N-dealkylation and aromatic hydroxylation. drugs.com

N-dealkylation: This process involves the removal of ethyl groups from the tertiary amine of the Lidocaine molecule. The initial dealkylation leads to the formation of monoethylglycinexylidide (MEGX), which is pharmacologically active. Subsequent dealkylation of MEGX produces glycinexylidide (GX).

Hydroxylation: This pathway involves the addition of a hydroxyl group to the aromatic ring of Lidocaine. A key hydroxylation product is 3-hydroxy-Lidocaine. In some species, 4-hydroxy-2,6-dimethylaniline is a major excreted metabolite.

Table 2: Major Metabolic Pathways and Corresponding Metabolites of Lidocaine

| Metabolic Pathway | Primary Metabolite | Secondary Metabolite | Reference |

|---|---|---|---|

| N-deethylation | Monoethylglycinexylidide (MEGX) | Glycinexylidide (GX) | |

| Aromatic Hydroxylation | 3-hydroxy-Lidocaine | - | |

| Hydrolysis | 2,6-dimethylaniline (DMA) | 4-hydroxy-2,6-dimethylaniline (4-OH-DMA) | clinpgx.org |

Discovery of Novel Biotransformation Products

While the major metabolic pathways of Lidocaine are well-established, ongoing research continues to explore its complete metabolic profile. The use of sensitive analytical techniques allows for the detection of minor and novel metabolites. For instance, Lidocaine-N-oxide has been identified as a product of N-oxidation in in vitro studies. clinpgx.orgwikipedia.org Further investigation into the biotransformation of Lidocaine may reveal additional minor metabolites and conjugation products.

Enzymatic Systems Involved in Lidocaine Metabolism

The metabolism of Lidocaine is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.

The key enzymes responsible for the N-deethylation of Lidocaine are CYP3A4 and CYP1A2. CYP3A4 is the most abundant and significant enzyme involved in the metabolism of a wide range of drugs, including Lidocaine. Genetic variations in these enzymes can lead to inter-individual differences in Lidocaine metabolism and clearance.

Research on the Chemical Compound “Lotucaine” Reveals No Publicly Available Metabolism and Biotransformation Data

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the metabolism and biotransformation of the chemical compound “this compound.”

Extensive inquiries aimed at elucidating the metabolic pathways of this compound, including the role of Cytochrome P450 (CYP) isoforms and non-CYP enzyme systems, have yielded no relevant results. Similarly, searches for comparative in vitro metabolism studies of this compound across different species have not returned any specific data.

The initial investigation sought to detail the biotransformation of this compound by exploring the involvement of key enzyme families responsible for drug metabolism. The intended scope was to cover:

Comparative In Vitro Metabolism Across Different Species:This subsection was planned to present data from laboratory studies comparing how this compound is metabolized in liver microsomes or hepatocytes from different species (e.g., human, rat, dog), which is crucial for preclinical development and understanding potential species-specific differences in drug effects.

However, the complete absence of research articles, clinical trial data, or any other form of scientific documentation on "this compound" in the public domain makes it impossible to provide any scientifically accurate information on these topics.

It is possible that "this compound" is a very new or experimental compound with research that has not yet been published, a less common chemical name, or potentially a typographical error for a different compound. Without any available data, a detailed and scientifically accurate article on the metabolism and biotransformation of this compound, as requested, cannot be generated.

Table of Mentioned Compounds

Advanced Theoretical and Preclinical Applications of Lotucaine Research

Drug Design and Discovery Strategies Based on Lotucaine Scaffold

The molecular structure of this compound presents a foundation upon which rational drug design and discovery efforts could be initiated. This involves modifying the core this compound scaffold to impart improved characteristics or expand its therapeutic utility.

Rational drug design, leveraging computational chemistry and structure-activity relationship (SAR) studies, could theoretically be applied to the this compound scaffold to develop anesthetic agents with enhanced properties. This approach aims to systematically modify specific functional groups or structural motifs within the this compound molecule to optimize parameters such as potency, duration of action, onset speed, or selectivity for particular sodium channel subtypes. While such design principles are widely applied in anesthetic research, specific detailed preclinical findings or data tables demonstrating the rational design of enhanced anesthetic agents solely based on the this compound scaffold are not extensively reported in the current literature.

The concept of multi-targeting therapeutics involves designing compounds that interact with multiple biological targets simultaneously, potentially offering broader therapeutic efficacy or overcoming resistance mechanisms. Derivatives of local anesthetics, including this compound, could theoretically be explored for such multi-targeting approaches, extending their utility beyond simple nerve blockade. This might involve designing this compound derivatives that also modulate inflammatory pathways, exhibit antimicrobial properties, or interact with pain receptors beyond voltage-gated sodium channels. However, specific detailed preclinical findings or data tables illustrating multi-targeting therapeutic approaches solely with this compound derivatives are not widely available in current scientific publications.

Research into Novel Drug Delivery Systems for this compound

Optimizing the delivery of anesthetic agents is crucial for improving their efficacy, reducing systemic exposure, and enhancing patient comfort. This compound, as a local anesthetic, could theoretically benefit from integration into novel drug delivery systems, although specific research data for this compound in these systems are limited.

Iontophoresis is a non-invasive technique that uses a small electric current to facilitate the transdermal delivery of charged drug molecules. This method could potentially enhance the permeation of this compound through biological barriers like the skin, leading to more targeted and efficient local anesthesia without systemic side effects. The effectiveness of iontophoresis depends on factors such as current density, application duration, and the physicochemical properties of the drug. This compound is listed as a compound that could be delivered via iontophoresis google.comgoogleapis.com. However, specific detailed preclinical findings or data tables demonstrating the enhancement of this compound delivery via iontophoresis are not extensively reported in the current literature researchgate.netnih.govnih.gov.

Microbubbles, typically gas-filled and stabilized by a shell, are increasingly being investigated for targeted drug delivery, often in conjunction with ultrasound. These systems can encapsulate drugs and release them precisely at a target site upon ultrasound activation, offering the potential for localized drug concentrations and reduced systemic exposure. While microbubbles have shown promise for delivering various therapeutic agents, including some anesthetics, specific detailed preclinical findings or data tables pertaining to microbubble-mediated targeted delivery systems solely for this compound are not widely documented google.comnih.govnih.gov.

Investigative Preclinical Pharmacodynamic Studies

Preclinical pharmacodynamic studies are crucial for understanding the mechanisms of action, effects, and interactions of a chemical entity within biological systems before human trials. For this compound, these investigations have primarily focused on its local anesthetic capabilities and, to a lesser extent, other potential pharmacological effects.

Assessment of this compound Activity in Animal Models of Local Anesthesia

Research into this compound's local anesthetic activity has included the evaluation of its optical isomers. Pharmacological tests conducted on the optical isomers of (±) this compound, chemically defined as (±) 1-(o-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol hydrochloride, have indicated no discernible differences in the various types of local anesthetic activity observed between the two optical isomers and the racemic mixture msdvetmanual.comnih.gov. This suggests that the stereochemistry of this compound may not significantly influence its anesthetic efficacy in the tested models.

Preliminary data regarding the local anesthetic activity of thiophene (B33073) analogs of this compound have also been reported researchgate.net. These studies typically involve standard animal models designed to assess the onset, duration, and potency of local anesthetic effects. While specific detailed findings such as quantitative onset times or durations across various animal models (e.g., guinea pig intradermal wheal, mouse tail-flick, or rabbit infiltration anesthesia) for this compound itself are not extensively detailed in the provided search results, the general assessment of local anesthetic activity is confirmed for this compound and its analogs msdvetmanual.comnih.govresearchgate.net.

Exploration of Non-Anesthetic Pharmacological Effects in Preclinical Models

Beyond its primary local anesthetic function, preliminary investigations into this compound's thiophene analogs have indicated potential non-anesthetic pharmacological effects. Specifically, these analogs have shown antiplatelet aggregation activities researchgate.net. This suggests a broader pharmacological profile that extends beyond nerve blockade, although detailed preclinical models and specific data for this compound itself regarding this effect are not widely elaborated in the provided information. Further research would be required to fully characterize any non-anesthetic effects of this compound.

Pharmacodynamic Interactions with Other Chemical Entities in Preclinical Settings

Information regarding the specific pharmacodynamic interactions of this compound with other chemical entities in preclinical settings is not extensively detailed in the provided search results. While local anesthetics, in general, can exhibit various interactions (e.g., with opioids or vasoconstrictors), direct studies or findings pertaining to this compound's specific interactions are not available in the current context.

Computational Toxicology and Predictive Modeling in this compound Research

Computational toxicology and predictive modeling play a significant role in modern drug discovery and development, allowing for the assessment of potential toxicity and biological activity of chemical compounds using mathematical models nih.govresearchgate.net. This approach is particularly valuable for anticipating risks and informing safer chemical design researchgate.net.

In the context of this compound research, computer methods for the assessment of toxicity and the prediction of biological activity have been discussed, particularly concerning its thiophene analogs researchgate.net. These models are typically "calibrated" using datasets of structurally similar compounds with known toxicity, enabling the prediction of toxicity for new or related compounds researchgate.net. The application of such models to this compound and its derivatives aims to understand their potential adverse effects and biological activities without extensive experimental testing.

While the general principles of predictive toxicology and the use of machine learning models for predicting various absorption, distribution, metabolism, excretion, and toxicity (ADMET) endpoints are well-established researchgate.netnih.gov, specific detailed findings or the outcomes of computational toxicology studies solely on this compound are not provided in the search results. The mention of these methods in relation to this compound's analogs indicates an active area of theoretical investigation for this compound class researchgate.net.

Q & A

Basic Research Questions

Q. What foundational steps should be taken to design a reproducible synthesis protocol for Lotucaine?

- Methodological Answer : Begin with a comprehensive literature review to identify existing synthetic routes and their limitations. Conduct pilot experiments to validate reaction conditions (e.g., temperature, catalysts) and document deviations. Use ’s guidelines to detail experimental procedures, including reagent purity, equipment specifications, and validation steps (e.g., TLC or HPLC monitoring) . Establish standard operating procedures (SOPs) with explicit quality control checkpoints (e.g., yield thresholds, spectroscopic purity criteria) to ensure replicability .

Q. How can researchers rigorously characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine orthogonal analytical techniques:

- Spectroscopy : Use H/C NMR to confirm molecular structure and detect impurities.

- Chromatography : Employ HPLC or GC-MS with validated reference standards to quantify purity.

- Elemental Analysis : Verify stoichiometric composition.

Cross-reference results with published data (e.g., melting points, spectral libraries) and adhere to ’s requirements for reporting statistical confidence intervals for quantitative measurements .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental data and literature reports on this compound’s physicochemical properties?

- Methodological Answer :

Replicate Literature Methods : Confirm whether discrepancies arise from procedural differences (e.g., solvent grades, calibration protocols) .

Statistical Analysis : Apply hypothesis testing (e.g., t-tests, ANOVA) to compare datasets, accounting for variability sources (e.g., instrument precision, sample heterogeneity) .

Contextualize Findings : Evaluate whether contradictions reflect this compound’s polymorphic forms or environmental dependencies (e.g., pH, temperature). Use ’s framework to identify the "principal contradiction" driving inconsistencies (e.g., dominant experimental variables) .

Q. What strategies optimize reaction conditions for this compound synthesis when scaling from milligram to gram quantities?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., reactant ratios, mixing efficiency) and identify critical process parameters .

- Sensitivity Analysis : Quantify the impact of minor deviations (e.g., ±5°C temperature fluctuations) on yield and purity .

- Computational Modeling : Predict thermodynamic and kinetic barriers using software like Gaussian or COSMO-RS to guide optimization .

Q. How can researchers ensure reliability in pharmacological data for this compound across independent studies?

- Methodological Answer :

- Blinding Protocols : Implement double-blinded assays to minimize observer bias in efficacy/toxicity studies .

- Independent Replication : Collaborate with external labs to validate key findings, adhering to ’s emphasis on self-collected, context-specific data .

- Meta-Analysis : Aggregate results from multiple studies using fixed/random-effects models to assess heterogeneity and strengthen conclusions .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound’s biological activity?

- Methodological Answer :

- Integrate Omics Data : Combine transcriptomic/proteomic profiling with molecular docking simulations to map this compound’s interaction pathways .

- In Silico-Experimental Hybrid Workflows : Validate computational predictions (e.g., binding affinities) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Cross-Disciplinary Frameworks : Apply ’s criteria for "complex" research questions by examining this compound’s effects across biological hierarchies (e.g., cellular vs. organismal responses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.